molecular formula C21H23ClN4O B1667512 BRD 4354

BRD 4354

货号: B1667512
分子量: 382.9 g/mol
InChI 键: XAFSFXYJOJWLJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRD 4354 是一种化学化合物,以其作为组蛋白脱乙酰酶 5 和组蛋白脱乙酰酶 9 抑制剂的作用而闻名。组蛋白脱乙酰酶是去除组蛋白蛋白上的乙酰基的酶,导致染色质凝聚并抑制基因表达。 This compound 在抑制这些酶方面表现出中等效力,对组蛋白脱乙酰酶 5 的半数抑制浓度为 0.85 微摩尔,对组蛋白脱乙酰酶 9 的半数抑制浓度为 1.88 微摩尔 .

准备方法

BRD 4354 的合成涉及多个步骤,从核心喹啉结构的制备开始。合成路线通常包括以下步骤:

    喹啉核的形成: 这是通过一系列环化反应实现的,这些反应涉及合适的起始原料,如苯胺衍生物和醛。

    取代反应: 然后对喹啉核进行取代反应,以引入所需的官能团,包括氯和哌嗪基。

    纯化: 最终产物通过重结晶或色谱等技术纯化,以达到高纯度。

This compound 的工业生产方法将涉及扩大这些合成步骤的规模,同时确保最终产品的稳定性和纯度 .

化学反应分析

BRD 4354 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

    还原: 它也可以进行还原反应,导致形成还原产物。

    取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Cancer Research

BRD 4354's inhibition of HDACs makes it relevant in the study of cancer biology. Histone deacetylases are crucial in regulating gene expression, and their dysregulation is often associated with various cancers. By inhibiting these enzymes, this compound can alter the acetylation status of histones, potentially leading to reactivation of tumor suppressor genes and suppression of oncogenes.

Case Study: Gene Expression Modulation

In a study involving A549 adenocarcinoma cells treated with this compound for 24 hours at a concentration of 10 μM, researchers observed significant changes in gene expression profiles. The top 50 upregulated and downregulated genes were identified and compared to other treatments involving established drugs and novel compounds . This highlights this compound's potential as an investigative tool for understanding the molecular mechanisms underlying cancer progression.

Epigenetic Studies

Given its role as an HDAC inhibitor, this compound is utilized in epigenetic research to explore how modifications to histones affect chromatin structure and gene expression. This has implications not only for cancer but also for other diseases where epigenetic changes play a critical role.

Data Table: Inhibition Potency of this compound

HDAC Target IC50 (μM) Selectivity
HDAC50.85High
HDAC91.88High
HDAC43.88 - 13.8Moderate
HDAC63.88 - 13.8Moderate
HDAC73.88 - 13.8Moderate
HDAC83.88 - 13.8Moderate
HDAC1/2/3>40Low

Potential Therapeutic Applications

The inhibition of specific HDACs by this compound suggests its potential use in therapeutic contexts, particularly in combination therapies aimed at enhancing the efficacy of existing cancer treatments or addressing drug resistance mechanisms.

Research Insights

Recent studies have indicated that compounds like this compound can be combined with other agents to enhance apoptotic pathways in cancer cells or to sensitize them to chemotherapy . This synergistic effect could lead to improved treatment outcomes for patients with resistant forms of cancer.

作用机制

BRD 4354 通过抑制组蛋白脱乙酰酶 5 和组蛋白脱乙酰酶 9 的活性来发挥作用。这种抑制阻止了组蛋白蛋白上乙酰基的去除,导致染色质结构更加松弛,基因表达增加。 This compound 的分子靶点是组蛋白脱乙酰酶,所涉及的通路包括与染色质重塑和基因调控相关的通路 .

相似化合物的比较

BRD 4354 在对组蛋白脱乙酰酶 5 和组蛋白脱乙酰酶 9 的中等效力和选择性方面是独一无二的。类似的化合物包括:

    曲古霉素 A: 一种对组蛋白脱乙酰酶具有广谱活性的强效抑制剂。

    伏立诺他: 另一种用于治疗皮肤 T 细胞淋巴瘤的组蛋白脱乙酰酶抑制剂。

    帕诺比诺他: 一种泛组蛋白脱乙酰酶抑制剂,在癌症治疗中应用。

与这些化合物相比,this compound 提供了更具选择性的抑制谱,使其成为研究组蛋白脱乙酰酶 5 和组蛋白脱乙酰酶 9 的特定作用的有价值的工具 .

生物活性

BRD 4354, also known as ditrifluoroacetate, is a chemical compound recognized primarily for its role as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC5 and HDAC9. Its chemical structure features a pyridine ring and a difluoroacetate moiety, which contribute to its biological activity. The compound is identified by its CAS number 315698-07-8 and has shown moderate potency with IC50 values of approximately 0.85 μM for HDAC5 and 1.88 μM for HDAC9 .

This compound functions by inhibiting specific HDACs, which play crucial roles in the regulation of gene expression through the modification of histones. This inhibition can lead to the activation of tumor suppressor genes and the modulation of various signaling pathways associated with cell differentiation, proliferation, and apoptosis. The selectivity of this compound for HDAC5 and HDAC9 over other isoforms (such as HDAC1, HDAC2, and HDAC3) is particularly noteworthy, as it may reduce potential side effects associated with broader HDAC inhibition .

Inhibition Profile

The following table summarizes the inhibitory activity of this compound against various HDAC isoforms:

CompoundTargeted HDACsIC50 Values (μM)Selectivity
This compoundHDAC5, HDAC90.85 (HDAC5), 1.88 (HDAC9)>20-fold over HDAC1/2/3
Trichostatin AHDAC1, HDAC2~0.01Broad-spectrum
SAHAMultiple HDACs~0.5FDA-approved
RomidepsinHDAC1, HDAC2~0.03Approved for T-cell lymphoma

Impact on Diabetic Kidney Injury

In a recent study, this compound was evaluated for its protective effects against contrast-induced acute kidney injury (CI-AKI) in diabetic mice models. The results indicated that treatment with this compound significantly reduced the susceptibility to CI-AKI by modulating the TXNIP/Trx1 pathway, demonstrating its potential therapeutic application in renal protection .

Inhibition of SARS-CoV-2 Protease

Another significant finding highlighted this compound's role as a potent inhibitor of the main protease (M Pro) of SARS-CoV-2, the virus responsible for COVID-19. In vitro assays revealed that this compound displayed time-dependent inhibition against M Pro with an IC50 value of approximately 0.72 μM after a one-hour incubation period. This suggests that this compound could have potential applications in antiviral therapies .

Selectivity and Potency

This compound exhibits greater than twenty-fold selectivity for HDAC5 and HDAC9 compared to other isoforms such as HDAC1 and HDAC2. This selectivity is crucial for therapeutic applications where modulation of specific pathways is desired without affecting others .

The synthesis of this compound involves multi-step organic reactions, which are essential for producing compounds with desired biological activities. Its purity level is reported at ≥98%, ensuring reliability in experimental settings .

属性

IUPAC Name

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSFXYJOJWLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BRD 4354
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BRD 4354
Reactant of Route 3
BRD 4354
Reactant of Route 4
BRD 4354
Reactant of Route 5
BRD 4354
Reactant of Route 6
BRD 4354

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。